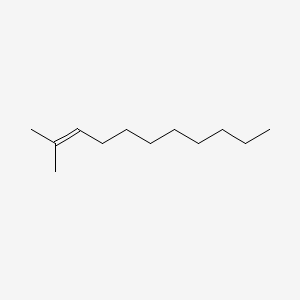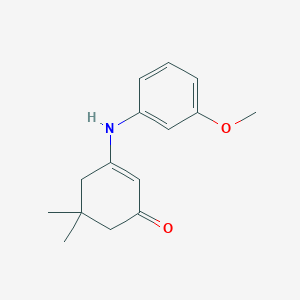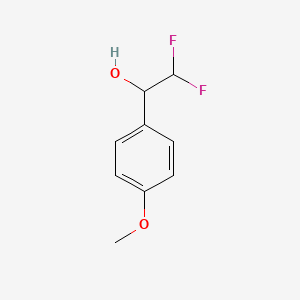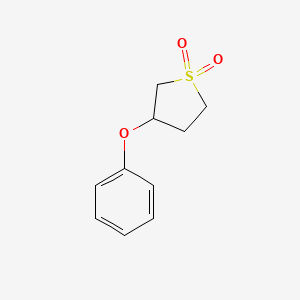
S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate: is an organic compound with the molecular formula C14H12ClNO2S and a molecular weight of 293.774 g/mol . This compound is part of the thiocarbamate family, known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate typically involves the reaction of 4-hydroxyphenyl isothiocyanate with 2-chloro-6-methylaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of thiocarbamates often employs a one-pot synthesis method. This involves the direct conversion of N-formamides into thiocarbamates using isocyanide-based synthesis. The process is efficient and environmentally friendly, as it avoids the need for isolation and purification of intermediates .
Chemical Reactions Analysis
Types of Reactions: S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted thiocarbamates.
Scientific Research Applications
S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals
Mechanism of Action
The mechanism of action of S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
- S-(4-Hydroxyphenyl) N-(2-methoxy-5-methylphenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(2-methyl-6-nitrophenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate
Comparison: S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use .
Properties
CAS No. |
63746-98-5 |
|---|---|
Molecular Formula |
C14H12ClNO2S |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
S-(4-hydroxyphenyl) N-(2-chloro-6-methylphenyl)carbamothioate |
InChI |
InChI=1S/C14H12ClNO2S/c1-9-3-2-4-12(15)13(9)16-14(18)19-11-7-5-10(17)6-8-11/h2-8,17H,1H3,(H,16,18) |
InChI Key |
GREADCLEYGPBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)SC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate](/img/structure/B11940471.png)
